5-Nitro-2,3-dihydrobenzofuran-2-carboxamide
Description
5-Nitro-2,3-dihydrobenzofuran-2-carboxamide is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
CAS No. |
1260759-64-5 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17082 |
Synonyms |
5-Nitro-2,3-dihydro-benzofuran-2-carboxylic acid aMide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydrobenzofuran-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be converted to the desired carboxamide through subsequent reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2,3-dihydrobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,3-Dihydro-5-aminobenzofuran-2-carboxamide .
Scientific Research Applications
5-Nitro-2,3-dihydrobenzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, leading to antibacterial or anticancer activities .
Comparison with Similar Compounds
- 2,3-Dihydrobenzofuran-2-carboxamide
- 5-Nitrobenzofuran-2-carboxamide
- 2,3-Dihydro-5-aminobenzofuran-2-carboxamide
Comparison: Compared to its analogs, 5-Nitro-2,3-dihydrobenzofuran-2-carboxamide is unique due to the presence of both the nitro and carboxamide groups. This combination enhances its reactivity and potential biological activities. The nitro group, in particular, plays a crucial role in its antibacterial and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
